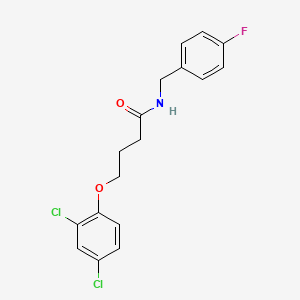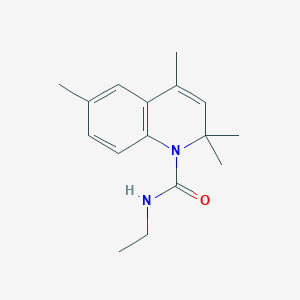![molecular formula C22H25FN2O6 B5129745 1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5129745.png)
1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate, commonly known as FMPA, is a chemical compound that has been studied for its potential use in scientific research. FMPA belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of FMPA is not fully understood. However, it has been found to affect various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and noradrenergic systems. FMPA has been found to modulate the activity of these neurotransmitter systems, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
FMPA has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA and serotonin in the brain, leading to its anxiolytic and antidepressant properties. FMPA has also been found to modulate the activity of the noradrenergic system, leading to its potential use in the treatment of neuropathic pain. In addition, FMPA has been found to have anticonvulsant properties, possibly through its modulation of the GABAergic system.
实验室实验的优点和局限性
FMPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a high degree of purity. FMPA has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, there are also some limitations to the use of FMPA in lab experiments. Its exact mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
未来方向
There are several future directions for the study of FMPA. One potential direction is to further investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of FMPA and its effects on different neurotransmitter systems in the brain.
Conclusion:
In conclusion, FMPA is a chemical compound that has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant properties. FMPA has potential use in the treatment of neuropathic pain, drug addiction, and withdrawal symptoms. Further research is needed to fully understand the mechanism of action of FMPA and its potential uses in different neurological disorders.
合成方法
The synthesis of FMPA involves the reaction of piperazine with 4-fluorobenzyl chloride and 3-methylphenoxyacetic acid. The resulting compound is then converted to its oxalate salt form. The synthesis of FMPA has been reported in various research articles and can be performed using standard laboratory techniques.
科学研究应用
FMPA has been studied for its potential use in various scientific research applications. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties. FMPA has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic. In addition, FMPA has been found to have potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2.C2H2O4/c1-16-3-2-4-19(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-5-7-18(21)8-6-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYKGXRKAFRQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,3R*)-3-(dimethylamino)-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5129665.png)
![N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5129668.png)
![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-chlorobenzamide](/img/structure/B5129683.png)

![3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)

![N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)
![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5129715.png)
![3-chloro-N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5129724.png)
![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129732.png)
![4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5129735.png)
